3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-20(2)17-6-3-5-16(11-17)19(22)21(12-15-8-9-23-14-15)13-18-7-4-10-24-18/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNGXMDEJNBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan-3-ylmethanamine
Furan-3-ylmethanamine is synthesized via reductive amination of furan-3-carbaldehyde. A mixture of furan-3-carbaldehyde, ammonium acetate, and sodium cyanoborohydride in methanol is stirred at room temperature for 24 hours. The crude product is extracted with dichloromethane, dried over magnesium sulfate, and distilled under reduced pressure to yield the amine (65–70% purity).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Boiling Point | 78–80°C (15 mmHg) |
| ¹H NMR (CDCl₃, δ) | 6.45 (s, 1H, furan), 3.85 (s, 2H, CH₂) |
Thiophen-2-ylmethanamine
Thiophen-2-ylmethanamine is prepared via reduction of thiophene-2-carbonitrile using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF). The reaction is conducted under nitrogen at 0°C, followed by quenching with aqueous sodium sulfate and extraction with ethyl acetate. The amine is obtained in 75% yield after vacuum distillation.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75% |
| Boiling Point | 95–97°C (20 mmHg) |
| ¹³C NMR (CDCl₃, δ) | 127.5 (thiophene C), 45.2 (CH₂) |
Formation of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine
The tertiary amine precursor is synthesized via sequential alkylation. Furan-3-ylmethanamine is reacted with thiophen-2-ylmethyl bromide in the presence of potassium carbonate in acetonitrile at 80°C for 8 hours. Excess thiophen-2-ylmethyl bromide ensures complete di-alkylation, though chromatographic separation (silica gel, hexane/ethyl acetate) is required to isolate the product (55% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 55% |
| ¹H NMR (CDCl₃, δ) | 7.25 (d, 1H, thiophene), 6.40 (s, 1H, furan), 3.70 (s, 4H, CH₂) |
Activation of 3-(Dimethylamino)benzoic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux for 2 hours. The resultant 3-(dimethylamino)benzoyl chloride is isolated via solvent evaporation and used immediately due to hygroscopicity.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Purity | >90% (by ¹H NMR) |
Coupling to Form the Tertiary Amide
The acid chloride is reacted with N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine in anhydrous dichloromethane using triethylamine as a base. The mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield the final compound (60–65% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 62% |
| Melting Point | 132–134°C |
| IR (KBr, cm⁻¹) | 1645 (C=O), 1580 (aromatic) |
| ¹H NMR (CDCl₃, δ) | 7.55 (d, 1H, benzamide), 6.95 (s, 1H, furan), 7.30 (d, 1H, thiophene) |
Alternative Synthetic Routes
Reductive Amination Approach
A one-pot reductive amination strategy has been explored, where 3-(dimethylamino)benzaldehyde is reacted with furan-3-ylmethanamine and thiophen-2-ylmethanamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. However, this method yields <30% of the desired product due to competing imine formation.
Solid-Phase Synthesis
Immobilization of the benzamide core on Wang resin followed by sequential coupling with the amines has been attempted, but low functionalization efficiency (<40%) limits its utility.
Analytical Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows >98% purity at 254 nm, with a retention time of 6.8 minutes.
Challenges and Optimization
- Steric Hindrance: The bulky tert-amide structure necessitates prolonged reaction times and excess reagents.
- Purification: Chromatographic separation is critical due to byproducts from incomplete alkylation.
- Scale-Up: Pilot-scale reactions (>10 g) require careful temperature control to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Epoxides or sulfoxides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide exhibit notable antiviral properties. For instance, certain furan-containing derivatives have shown effective EC50 values ranging from 0.20 to 0.96 μM against various viral infections, suggesting strong antiviral potency.
Anticancer Potential
Studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. In vitro assessments reveal that these compounds can induce apoptosis in malignant cells while exhibiting low toxicity in normal mammalian cell lines, with CC50 values exceeding 100 μM . This suggests a promising therapeutic window for anticancer applications.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Research findings indicate that it can inhibit lipid peroxidation and scavenge free radicals effectively, with inhibition rates reported between 19% and 30% .
Case Study 1: Antiviral Efficacy
A study conducted on a series of furan derivatives, including the target compound, demonstrated their efficacy against influenza virus strains. The results showed a dose-dependent response, with the compound significantly reducing viral titers in infected cell cultures.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on various cancer cell lines, the compound exhibited selective cytotoxicity towards breast and lung cancer cells while sparing healthy cells. This selectivity was further analyzed using flow cytometry, confirming apoptosis as the primary mode of action .
Mechanism of Action
The mechanism by which 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the furan and thiophene groups can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamides from the provided evidence.
Structural Analogues
Key Comparisons
- Electronic Effects: The dimethylamino group in the target compound likely increases electron density at the benzamide core compared to electron-withdrawing substituents (e.g., fluoro in or chloro in ). This could enhance nucleophilicity in catalytic reactions or alter binding affinity in biological targets.
- Heterocyclic Substituents : The dual furan and thiophene groups distinguish the target compound from analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which lacks heteroaromaticity. Furan and thiophene may improve π-π interactions or serve as hydrogen bond acceptors.
- By contrast, cyprofuram employs cyclopropanecarboxamide synthesis via anhydride intermediates.
Biological Activity
3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, identified by its CAS number 1428365-29-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is C₁₉H₁₉N₃O₂S. It features a dimethylamino group, a furan moiety, and a thiophene ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1428365-29-0 |
The compound's biological activity is primarily attributed to its ability to interact with various cellular targets, including receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit key RTKs such as EGFR and PDGFR, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Cytotoxicity Studies
Recent research has highlighted the cytotoxic effects of 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide against several cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:
These values indicate that the compound exhibits significant cytotoxicity, particularly against hematological malignancies.
Case Studies
- In vitro Study on HL60 Cells : A study demonstrated that the compound induced apoptosis in HL60 cells through the activation of caspase pathways. The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptotic cells compared to controls .
- Mechanistic Insights via Docking Studies : Molecular docking studies have suggested that 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide binds effectively to the ATP-binding site of EGFR, inhibiting its kinase activity. This interaction was confirmed through computational modeling and corroborated by experimental data showing reduced phosphorylation of downstream signaling proteins .
- Combination Therapy Potential : Research has explored the efficacy of combining this compound with traditional chemotherapy agents. Preliminary results indicate that co-administration enhances cytotoxic effects, suggesting potential for use in combination therapy protocols for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
